N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-8-10(2)19-14(15-9)17-13(18-19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOEKMPMQUGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring. This step often involves the use of formamide or its derivatives in the presence of catalysts such as phosphorus oxychloride (POCl3).
Introduction of Functional Groups: The methoxyphenyl and dimethyl groups are introduced through substitution reactions. For instance, the methoxy group can be introduced via nucleophilic aromatic substitution using methoxybenzene and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated derivatives or ring-opened products.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to nucleotides and other biologically relevant molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions allows for the creation of products with desired properties for specific applications.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity, particularly as a CDK2 inhibitor.
Uniqueness
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, in particular, allows for unique interactions with biological targets, differentiating it from other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 880799-51-9) is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities.
Structural Overview
The compound features a triazole ring fused with a pyrimidine ring and includes a methoxyphenyl group. This structural arrangement is significant for its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
| Molecular Formula | C14H15N5O |
| Molecular Weight | 253.30 g/mol |
Target and Mode of Action
Similar compounds have shown promising anti-HIV and antibacterial activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for pathogen survival or proliferation. For instance, the compound may interact with DNA gyrase or tubulin polymerization pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Antiproliferative Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Compound 3d was reported to be 4–30 times more potent as an antiproliferative agent than its counterparts, effectively blocking cells in the G2/M phase and inducing apoptosis through mitochondrial pathways .
- In vivo studies demonstrated that this compound reduced tumor mass in HeLa cell xenografts without toxicity to the host organism.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating potential as an antimicrobial agent.
Study on Antiproliferative Effects
A study focused on a series of triazolopyrimidine derivatives showed that certain modifications could enhance their antiproliferative activity. For instance:
- IC50 values were determined for various derivatives against different cancer cell lines:
- HeLa cells: IC50 = 60 nM for one derivative.
- A549 cells: IC50 = 180 nM for another derivative.
This highlights the structure-activity relationship (SAR) where specific substitutions on the triazolopyrimidine scaffold significantly influence biological activity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Activity | IC50 (nM) |
|---|---|---|
| CA-4 | Antiproliferative | 4–5 |
| This compound | Antiproliferative | 60 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of 1-(4,6-dimethylpyrimidin-2-yl)thiosemicarbazide derivatives in the presence of Ni(NO₃)₂, followed by a Dimroth rearrangement. Key parameters include:
- Catalyst : Ni²⁺ ions enable cyclization under mild conditions (ethanol, 60–80°C), avoiding harsh reagents like methyl iodide .
- Solvent : Ethanol is preferred for solubility and stability of intermediates .
- Yield optimization : Reaction monitoring via TLC (e.g., EtOAC/light petroleum systems) ensures intermediate purity before cyclization .
- Data : Reported yields for analogous compounds (e.g., N-(4-chlorophenyl) derivatives) reach ~60–70% under optimized conditions .
Q. How can structural characterization of this compound be performed to confirm planar geometry and intermolecular interactions?
- Methodology :
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves planar geometry, with mean deviations <0.010 Å from the triazolopyrimidine plane. Hydrogen bonding (N–H⋯N) and π-stacking interactions between aromatic systems are critical for dimer formation .
- Refinement tools : SHELX programs (SHELXL-2014) refine structures, with R-factors <0.04 for high-confidence models .
- Key metrics :
- Unit cell parameters (e.g., monoclinic P2₁/n, a = 7.0640 Å, β = 113.243°) .
- Dihedral angles between aromatic planes (e.g., 6.23° for triazolopyrimidine vs. aryl group) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (common solvent for biological assays) or ethanol. Analogous compounds (e.g., 5,7-dimethoxy derivatives) show moderate solubility (1.4E-03 mol/L) .
- Stability : Monitor via HPLC under physiological conditions (pH 7.4, 37°C) for degradation products.
Advanced Research Questions
Q. How do crystallization conditions affect polymorph formation and intermolecular interactions?
- Methodology :
- Solvent selection : Ethanol or methanol recrystallization yields plate-like crystals (0.4 × 0.3 × 0.05 mm) suitable for diffraction .
- Temperature : Slow cooling (0.5°C/min) from saturated solutions minimizes defects.
- Key findings : π-stacking distances (3.4–3.8 Å) and hydrogen-bonded dimers stabilize the lattice, influencing bioavailability .
Q. What electronic effects govern the reactivity of the 4-methoxyphenyl group during functionalization?
- Methodology :
- DFT calculations : Analyze electron density maps (e.g., Hirshfeld surfaces) to predict sites for electrophilic substitution.
- Experimental validation : Introduce substituents (e.g., halogens) via Pd-catalyzed cross-coupling. Analogous triazolopyrimidines show reactivity at C-5 and C-7 positions .
Q. How can in vitro biological activity be evaluated, and what assays are suitable for target identification?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., tubulin polymerization inhibition, IC₅₀ <1 µM for related triazolopyrimidines) .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). SAR studies highlight the 4-methoxyphenyl group’s role in enhancing membrane permeability .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazolopyrimidine derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
